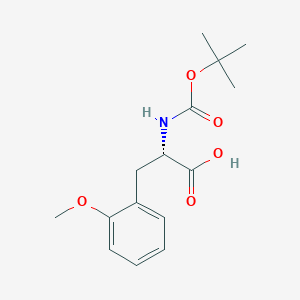

Boc-2-Methoxy-L-Phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(13(17)18)9-10-7-5-6-8-12(10)20-4/h5-8,11H,9H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHKMTAKTUUKEK-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid, also known as Boc-L-Phe(2-OMe)-OH, is a synthetically derived, non-proteinogenic amino acid. As a derivative of phenylalanine, it incorporates a methoxy (B1213986) group at the ortho position of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group. This structure makes it a valuable building block in peptide synthesis and a compelling scaffold for medicinal chemistry and drug discovery. The Boc protecting group provides stability under various conditions while allowing for facile deprotection under acidic conditions, a critical feature for stepwise peptide elongation. The ortho-methoxy substitution on the phenyl ring can induce specific conformational constraints and alter the electronic properties of the side chain, potentially influencing molecular interactions and biological activity. This guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, with a focus on its utility in research and development.

Chemical Structure and Properties

(S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid is a chiral molecule with the (S)-configuration at the α-carbon. The structure consists of a propanoic acid backbone, a tert-butoxycarbonyl (Boc) protected amine at the C2 position, and a 2-methoxyphenylmethyl (o-methoxybenzyl) side chain at the C3 position.

Table 1: Physicochemical Properties of (S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid and Related Analogs

| Property | (S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid | (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid[1] | (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid |

| CAS Number | 143415-63-8[2] | 141895-35-4[1] | 13734-34-4 |

| Molecular Formula | C15H21NO5 | C15H21NO5 | C14H19NO4 |

| Molecular Weight | 295.33 g/mol | 295.33 g/mol [1] | 265.31 g/mol |

| Appearance | White to off-white solid (predicted) | White to off-white solid | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Soluble in organic solvents. | Soluble in organic solvents. |

| XLogP3 | 2.4 (Predicted) | 1.8[1] | 2.1 |

Synthesis

The synthesis of (S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid typically involves two key steps: the synthesis of the unnatural amino acid (S)-2-amino-3-(2-methoxyphenyl)propanoic acid, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Synthesis of the Unnatural Amino Acid Precursor

Several methods can be employed for the asymmetric synthesis of the core amino acid. A common approach is the alkylation of a chiral glycine (B1666218) enolate equivalent with 2-methoxybenzyl bromide. Alternatively, methods like the Strecker synthesis followed by enzymatic resolution can be utilized to obtain the desired (S)-enantiomer.

Boc Protection

The most common method for the introduction of the Boc protecting group is the reaction of the free amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O) under basic conditions.

Experimental Protocol: General Procedure for Boc Protection of an Amino Acid

-

Dissolution: Dissolve the amino acid (1 equivalent) in a suitable solvent mixture, such as 1:1 dioxane/water or THF/water.

-

Basification: Add a base, such as sodium hydroxide (B78521) or triethylamine (B128534) (1.5-2 equivalents), to the solution to deprotonate the amino group and maintain a pH between 9 and 10.

-

Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture while stirring vigorously.

-

Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with a dilute acid (e.g., 1M HCl).

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography.

Caption: General workflow for the synthesis of Boc-protected amino acids.

Applications in Research and Drug Development

(S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid is primarily utilized as a specialized building block in the synthesis of peptides and peptidomimetics.

Peptide Synthesis

The Boc group is a cornerstone of solid-phase peptide synthesis (SPPS). The general workflow involves the sequential addition of Boc-protected amino acids to a growing peptide chain attached to a solid support. The stability of the Boc group to the basic conditions used for peptide coupling, combined with its lability to mild acids like trifluoroacetic acid (TFA), allows for controlled, stepwise elongation of the peptide. The incorporation of non-natural amino acids like Boc-L-Phe(2-OMe)-OH can introduce unique structural and functional properties into peptides, such as increased resistance to enzymatic degradation, enhanced binding affinity, and improved pharmacokinetic profiles.

Caption: A simplified workflow of the Boc-SPPS cycle.

Drug Discovery

Phenylalanine derivatives are common motifs in various therapeutic agents. The introduction of a methoxy group at the ortho position can serve several purposes in drug design:

-

Conformational Restriction: The steric bulk of the methoxy group can restrict the rotation of the phenyl ring, locking the side chain into a specific conformation. This can lead to higher binding affinity and selectivity for a biological target.

-

Modulation of Electronic Properties: The electron-donating nature of the methoxy group can alter the electronic properties of the aromatic ring, potentially influencing cation-pi or other non-covalent interactions with a receptor.

-

Improved Pharmacokinetic Properties: The methoxy group can increase the metabolic stability of the molecule by blocking a potential site of hydroxylation.

While specific biological activity data for (S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid is not widely published, related Boc-protected phenylalanine derivatives have shown activity in various contexts, including as antimicrobial agents and as components of more complex drug candidates.

Table 2: Biological Activity of Related Boc-Protected Dipeptides

| Compound | Organism | Activity (MIC90 in µg/mL) | Reference |

| Boc-Phe-Trp-OMe | Staphylococcus aureus | 16 | [3] |

| Bacillus subtilis | 32 | [3] | |

| Escherichia coli | 64 | [3] | |

| Pseudomonas aeruginosa | 128 | [3] | |

| Boc-Trp-Trp-OMe | Staphylococcus aureus | 32 | [3] |

| Bacillus subtilis | 32 | [3] | |

| Escherichia coli | 128 | [3] | |

| Pseudomonas aeruginosa | 128 | [3] |

This data suggests that peptides incorporating such modified amino acids can exhibit significant biological effects.

Potential Signaling Pathway Involvement

Given its nature as a building block for bioactive peptides and small molecules, (S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid could be incorporated into inhibitors of various signaling pathways. For instance, phenylalanine derivatives are known to be key components of HIV-1 capsid modulators. A hypothetical signaling pathway where a molecule derived from this amino acid might act is in the disruption of viral replication.

Caption: A hypothetical signaling pathway inhibited by a drug candidate.

Conclusion

(S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid is a specialized chemical reagent with significant potential in the fields of peptide chemistry and drug discovery. Its unique structural features, including the ortho-methoxy substitution and the versatile Boc protecting group, make it an attractive tool for creating novel peptides and small molecules with tailored biological activities. While detailed experimental data on this specific compound is limited in the public domain, the principles governing its synthesis and application are well-established. Further research into the incorporation of this and similar unnatural amino acids into therapeutic candidates is a promising avenue for the development of next-generation drugs.

References

An In-depth Technical Guide to Boc-2-methoxy-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-2-methoxy-L-phenylalanine, a key building block in modern peptide chemistry. The information is structured to serve as a practical resource for laboratory work and research planning.

Core Chemical Properties

Boc-2-methoxy-L-phenylalanine, systematically named (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid, is a derivative of the natural amino acid L-phenylalanine. The introduction of a methoxy (B1213986) group on the phenyl ring and the Boc protecting group on the amine confers unique properties utilized in specialized synthetic applications.

The fundamental physicochemical properties of Boc-2-methoxy-L-phenylalanine are summarized below.

| Property | Value | Reference |

| CAS Number | 143415-63-8 | [1][2][3] |

| Molecular Formula | C₁₅H₂₁NO₅ | [1] |

| Molecular Weight | 295.33 g/mol | [1][3] |

| Appearance | White Powder | [2] |

| Melting Point | 157 °C | [1][2] |

| Purity | ≥97% | [2] |

| Storage Temperature | 2-8°C | [2] |

Detailed identifiers are crucial for unambiguous documentation and substance tracking in research.

| Identifier | Value | Reference |

| IUPAC Name | (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid | [2] |

| SMILES | OC(--INVALID-LINK--(C)C)=O)CC1=CC=CC=C1OC)=O | [2] |

| InChI | 1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(13(17)18)9-10-7-5-6-8-12(10)20-4/h5-8,11H,9H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1 | [2] |

| InChI Key | QMHKMTAKTUUKEK-NSHDSACASA-N | [2] |

Experimental Protocols

Detailed methodologies are essential for the successful synthesis, purification, and analysis of Boc-2-methoxy-L-phenylalanine.

This protocol is adapted from the general synthesis of Boc-protected amino acids.[4]

Objective: To protect the α-amino group of 2-methoxy-L-phenylalanine using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Materials:

-

2-methoxy-L-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1N Sodium Hydroxide (NaOH) solution

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Procedure:

-

Dissolution: Dissolve 2-methoxy-L-phenylalanine in a mixture of 1,4-dioxane and 1N NaOH solution in a round-bottom flask. Stir the mixture vigorously in an ice bath for 15-20 minutes until a clear solution is obtained.

-

Boc-Protection: Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution dropwise while maintaining vigorous stirring and a cool temperature.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of 2-3 using a cold 1M HCl or citric acid solution, which will cause the product to precipitate.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica (B1680970) gel column chromatography to yield pure Boc-2-methoxy-L-phenylalanine.[5]

Objective: To determine the purity of the synthesized Boc-2-methoxy-L-phenylalanine.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% TFA in acetonitrile (B52724)

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water.

-

Injection: Inject 10 µL of the sample solution onto the column.

-

Gradient Elution: Run a linear gradient from 10% to 90% Solvent B over 20 minutes at a flow rate of 1 mL/min.

-

Detection: Monitor the elution profile at 220 nm and 254 nm.

-

Analysis: Integrate the peak areas to calculate the purity of the compound. A purity of ≥98% is typical for this reagent.[6]

Applications in Research and Development

Boc-2-methoxy-L-phenylalanine is primarily used as a specialized building block in peptide synthesis.[2] The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for the α-amino moiety of amino acids in peptide synthesis.[4]

This compound is classified as an unnatural amino acid, which can be incorporated into peptide chains to introduce novel structural and functional properties.[7] Its synthesis may involve advanced methodologies like palladium-mediated C-H activation.[7] Its primary application is in Boc solid-phase peptide synthesis (SPPS), a technique advantageous for preparing certain types of peptides, such as hydrophobic sequences.[2][8]

Visualized Workflows and Relationships

The following diagram illustrates the general chemical synthesis pathway for Boc-2-methoxy-L-phenylalanine.

Caption: General synthesis workflow for Boc-2-methoxy-L-phenylalanine.

This workflow outlines the standard procedure for verifying the purity and identity of the final product.

Caption: Quality control workflow for Boc-2-methoxy-L-phenylalanine.

This diagram shows the logical relationship of how Boc-2-methoxy-L-phenylalanine is utilized as a building block in Boc-SPPS.

Caption: Role of Boc-2-methoxy-L-phenylalanine in the Boc-SPPS cycle.

References

- 1. chembk.com [chembk.com]

- 2. Boc-2-methoxy-L-phenylalanine 97% | 143415-63-8 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-2-methoxy-L-phenylalanine (CAS 143415-63-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-2-methoxy-L-phenylalanine (Boc-2-methoxy-L-phenylalanine) is a non-proteinogenic amino acid derivative that serves as a valuable building block in peptide synthesis and medicinal chemistry. The presence of a methoxy (B1213986) group on the ortho position of the phenyl ring introduces unique steric and electronic properties, potentially influencing the conformation, bioactivity, and metabolic stability of resulting peptides. This technical guide provides a comprehensive overview of the available information on Boc-2-methoxy-L-phenylalanine, including its physicochemical properties, synthesis context, and its primary application in solid-phase peptide synthesis (SPPS). Due to the limited availability of specific experimental data in the public domain, this guide also presents illustrative protocols and data based on closely related compounds to provide a practical framework for researchers.

Core Properties of Boc-2-methoxy-L-phenylalanine

Boc-2-methoxy-L-phenylalanine is a white to off-white powder.[1][2] Its fundamental properties are summarized in the tables below, providing a quick reference for researchers.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 143415-63-8 | [3] |

| Molecular Formula | C₁₅H₂₁NO₅ | [3] |

| Molecular Weight | 295.33 g/mol | [3] |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(2-methoxyphenyl)propanoic acid | [3] |

| Appearance | White to off-white powder | [] |

| Melting Point | 157 °C | [3] |

| Storage Conditions | 2-8°C | [] |

| Purity (Typical) | ≥97% | [2] |

Predicted Spectroscopic and Analytical Data

Table 1.2.1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic-H | 6.8 - 7.3 | Multiplet | Protons on the 2-methoxyphenyl ring. |

| α-H | ~4.3 - 4.6 | Multiplet | Alpha-proton of the phenylalanine residue. |

| β-CH₂ | ~2.9 - 3.3 | Multiplet | Diastereotopic beta-protons of the phenylalanine residue. |

| O-CH₃ | ~3.8 | Singlet | Protons of the methoxy group. |

| Boc (t-butyl) | ~1.4 | Singlet (9H) | Protons of the tert-butoxycarbonyl protecting group. |

| NH (Amide) | ~5.0 - 5.5 | Doublet | Amide proton; position can be solvent and concentration dependent. |

| COOH | >10 | Broad Singlet | Carboxylic acid proton; often not observed in deuterated protic solvents. |

Table 1.2.2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxyl) | ~175 | |

| C=O (Boc) | ~155 | |

| Aromatic C-O | ~157 | Carbon bearing the methoxy group. |

| Aromatic C | ~110 - 130 | Aromatic carbons. |

| α-C | ~54 | |

| β-C | ~35 | |

| O-CH₃ | ~55 | Methoxy carbon. |

| C (Boc quaternary) | ~80 | |

| CH₃ (Boc) | ~28 |

Synthesis of Boc-2-methoxy-L-phenylalanine

The synthesis of Boc-2-methoxy-L-phenylalanine as an unnatural amino acid is noted to be derived from a C-H activation methodology developed by Jin-Quan Yu and coworkers.[5] This approach allows for the direct functionalization of C-H bonds, providing a powerful tool for creating novel amino acid derivatives. While a specific, detailed protocol for this exact compound is not publicly available, the general principle involves the palladium-catalyzed arylation of a C(sp³)–H bond.

Illustrative Synthesis Workflow

The diagram below illustrates a generalized workflow for the synthesis of a Boc-protected unnatural amino acid, which would be analogous to the synthesis of Boc-2-methoxy-L-phenylalanine. This typically involves two main stages: the creation of the unnatural amino acid and the subsequent protection of the amino group.

Caption: Generalized Synthesis Workflow.

Illustrative Experimental Protocol: Boc Protection of an Amino Acid

The following is a general and illustrative protocol for the N-terminal Boc protection of an amino acid, a crucial step in the synthesis of the target compound.[6]

Materials:

-

L-Phenylalanine (or the corresponding unnatural amino acid)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Water

-

Triethylamine (B128534) (Et₃N)

-

Ethyl acetate (B1210297)

-

Potassium hydrogen sulfate (B86663) solution

Procedure:

-

Dissolve the amino acid in a mixture of acetone and water.

-

Add triethylamine to the solution to act as a base.

-

To the stirred solution, add di-tert-butyl dicarbonate. The reaction is typically carried out at room temperature.

-

Stir the reaction mixture for 0.5-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the acetone under reduced pressure.

-

Extract the aqueous solution with an organic solvent like ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer with a cold solution of potassium hydrogen sulfate to a pH of 1-1.5.

-

Extract the acidified aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the Boc-protected amino acid, which may be further purified by crystallization.

Application in Peptide Synthesis

The primary application of Boc-2-methoxy-L-phenylalanine is as a building block in solid-phase peptide synthesis (SPPS) using Boc chemistry.[2] The Boc protecting group is stable under the conditions of peptide coupling but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA).

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram outlines a typical cycle for the incorporation of a Boc-protected amino acid into a growing peptide chain on a solid support.

Caption: Boc-SPPS Workflow for One Coupling Cycle.

Experimental Protocol: Incorporation into a Peptide Chain (Boc-SPPS)

This protocol describes a general procedure for a single coupling cycle in Boc-based solid-phase peptide synthesis.[1][]

Materials:

-

Resin-bound peptide with a free N-terminal amino group

-

Boc-2-methoxy-L-phenylalanine

-

N,N'-Diisopropylcarbodiimide (DIC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Isopropyl alcohol (IPA)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM or DMF for 30-60 minutes.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the N-terminal Boc group.

-

Washing: Wash the resin thoroughly with DCM followed by IPA and then DMF to remove residual TFA and byproducts.

-

Neutralization: Treat the resin with a solution of 5-10% DIEA in DMF for 5-10 minutes to neutralize the N-terminal ammonium (B1175870) trifluoroacetate (B77799) salt.

-

Washing: Wash the resin thoroughly with DMF to remove excess DIEA.

-

Amino Acid Activation: In a separate vessel, pre-activate Boc-2-methoxy-L-phenylalanine (typically 2-4 equivalents relative to the resin loading) with a coupling agent such as HBTU/HOBt or DIC/HOAt in DMF. Add DIEA to initiate the activation.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative ninhydrin (B49086) test.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

-

Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid like anhydrous hydrogen fluoride (B91410) (HF) with appropriate scavengers (e.g., p-cresol).

Biological Context and Potential Applications

While specific biological activity data for peptides containing 2-methoxy-L-phenylalanine is scarce, the introduction of this modified amino acid can be hypothesized to have several effects:

-

Conformational Constraints: The ortho-methoxy group can impose steric constraints on the peptide backbone, potentially favoring specific secondary structures.

-

Metabolic Stability: The modification of the phenyl ring may increase resistance to enzymatic degradation by proteases, thereby prolonging the in vivo half-life of the peptide.

-

Receptor Interactions: The methoxy group can alter the electronic properties of the aromatic ring and introduce a potential hydrogen bond acceptor, which could modulate the binding affinity and selectivity of the peptide for its biological target.

Research on related compounds provides some insights. For instance, peptides containing hydrophobic amino acids like phenylalanine are known to have potential as antimicrobial agents, often by disrupting bacterial cell membranes. The increased hydrophobicity and altered electronic nature of the 2-methoxy-phenylalanine residue could potentially enhance such activities.

The logical relationship for considering the use of Boc-2-methoxy-L-phenylalanine in drug discovery is outlined below.

References

Molecular weight of Boc-2-methoxy-L-phenylalanine

An In-depth Technical Guide to Boc-2-methoxy-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Boc-2-methoxy-L-phenylalanine, an unnatural amino acid derivative crucial for advanced peptide synthesis and pharmaceutical research. It details the compound's physicochemical properties, its primary applications, and standardized experimental protocols relevant to its use.

Physicochemical Properties

Boc-2-methoxy-L-phenylalanine, systematically named (S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid, is a derivative of the essential amino acid L-phenylalanine. The introduction of a methoxy (B1213986) group on the phenyl ring and the N-terminal tert-butyloxycarbonyl (Boc) protecting group makes it a valuable building block for creating peptides with modified structural and functional properties.

| Property | Value | References |

| Molecular Weight | 295.33 g/mol | [1][2] |

| Molecular Formula | C₁₅H₂₁NO₅ | [2] |

| CAS Number | 143415-63-8 | [2] |

| Appearance | Powder | |

| Melting Point | 157 °C | [2] |

| Assay Purity | ≥97% | |

| Storage Temperature | 2-8°C |

Applications in Research and Drug Development

The primary application of Boc-2-methoxy-L-phenylalanine is in peptide synthesis . As an unnatural amino acid, its incorporation into a peptide sequence can confer unique properties, such as:

-

Enhanced Stability: Modifying the peptide backbone to increase resistance to enzymatic degradation.

-

Conformational Constraint: Influencing the peptide's secondary structure to improve binding affinity and specificity for a biological target.

-

Novel Functionality: Introducing new chemical handles for bioconjugation or altering receptor interaction profiles.

These characteristics make it a valuable reagent in drug discovery, particularly in the development of peptide-based therapeutics for fields like oncology and immunology.

Experimental Protocols

While specific reaction conditions are proprietary or publication-dependent, the following sections detail standardized and widely accepted protocols for the synthesis and application of Boc-protected amino acids.

General Protocol for Boc Protection of an Amino Acid

This protocol describes a general method for attaching the Boc protecting group to an amino acid, such as the parent L-phenylalanine, using di-tert-butyl dicarbonate (B1257347). This is a foundational step in preparing the building blocks for peptide synthesis.

Materials:

-

L-phenylalanine

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Sodium hydroxide (B78521) (NaOH)

-

tert-Butyl alcohol

-

Water

-

Ethyl acetate

-

Citric acid solution (10%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolution: In a four-necked flask equipped with a stirrer, dissolve the amino acid (e.g., L-phenylalanine, 1 mole) and sodium hydroxide (1.1 moles) in water. Add tert-butyl alcohol to the solution and stir until clear.[3]

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1 mole) dropwise to the stirred solution over approximately 1 hour. A white precipitate may form during this addition.[3]

-

Reaction: Continue stirring the mixture overnight at room temperature to ensure the reaction goes to completion.

-

Workup:

-

Remove the tert-butyl alcohol under reduced pressure using a rotary evaporator.

-

Wash the remaining aqueous solution with a non-polar solvent like pentane (B18724) or hexane (B92381) to remove unreacted Boc anhydride.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using a 10% citric acid solution. The Boc-protected amino acid will precipitate as a white solid or oil.

-

-

Extraction: Extract the product from the aqueous layer three times with ethyl acetate.

-

Drying and Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude N-Boc-amino acid.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the pure N-Boc-amino acid.[3]

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-2-methoxy-L-phenylalanine is incorporated into a peptide chain using the Boc solid-phase peptide synthesis (SPPS) strategy. The following is a generalized workflow for a single coupling cycle.

Materials:

-

Boc-protected amino acid (e.g., Boc-2-methoxy-L-phenylalanine)

-

Peptide synthesis resin (e.g., Merrifield resin)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) in DCM (typically 25-50%)

-

Diisopropylethylamine (DIPEA) in DCM (neutralization solution)

-

Coupling reagent (e.g., DCC/HOBt or HBTU)

-

Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in the reaction vessel.

-

Deprotection:

-

Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with a TFA/DCM solution for 20-30 minutes. This exposes a free amine group.

-

Drain the deprotection solution.

-

-

Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and prepare for the coupling step.

-

Neutralization: Neutralize the protonated amine group by washing the resin with a solution of DIPEA in DCM.

-

Coupling:

-

Activate the carboxylic acid group of the incoming Boc-2-methoxy-L-phenylalanine by pre-mixing it with a coupling reagent (e.g., HBTU) and DIPEA in DMF for several minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours with agitation.

-

-

Washing: Wash the resin with DMF and then DCM to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Relevant Biological Pathways

While Boc-2-methoxy-L-phenylalanine is a synthetic molecule used for in-vitro synthesis, its precursor, L-phenylalanine, is a key metabolite in various biological pathways. One such pathway is the Ehrlich pathway , which is prominent in yeast like Saccharomyces cerevisiae for the catabolism of amino acids into fusel alcohols.[4][5] In this pathway, L-phenylalanine is converted into the valuable aroma compound 2-phenylethanol.[4][5] Understanding the metabolism of the parent amino acid provides critical context for the biological behavior of its derivatives.

Caption: The Ehrlich pathway for L-phenylalanine catabolism in yeast.

Conclusion

N-Boc-2-methoxy-L-phenylalanine is a specialized chemical reagent that provides researchers and drug developers with a powerful tool for constructing novel peptides. Its unique structure facilitates the creation of peptide-based therapeutics with potentially improved stability, selectivity, and efficacy. The standardized protocols for Boc protection and solid-phase peptide synthesis outlined in this guide serve as a foundational framework for its successful application in the laboratory.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chembk.com [chembk.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae [frontiersin.org]

A Technical Guide to the Physicochemical Properties of Boc-2-methoxy-L-phenylalanine for Drug Development Professionals

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of Boc-2-methoxy-L-phenylalanine, a key building block in modern peptide synthesis and drug discovery. The following sections detail its melting point and solubility characteristics, offering critical data for researchers, scientists, and professionals in the pharmaceutical industry.

Core Physicochemical Data

A comprehensive understanding of the physical properties of Boc-2-methoxy-L-phenylalanine is fundamental for its effective application in synthetic workflows and formulation development. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Notes |

| Melting Point | 157 °C[1] | Sharp melting point indicates high purity. |

| Solubility | ||

| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL[2] | Based on the solubility of the closely related compound N-Boc-L-phenylalanine.[2] The methoxy (B1213986) group may slightly alter this value. |

| Methanol | Soluble[3][4] | Qualitative data for N-Boc-L-phenylalanine suggests good solubility.[3][4] |

| Dichloromethane (DCM) | Soluble[3][4] | Qualitative data for N-Boc-L-phenylalanine indicates solubility.[3][4] |

| Water | Insoluble | As with most Boc-protected amino acids, solubility in aqueous media is limited. |

Experimental Protocols

Accurate determination of physicochemical properties is paramount. The following sections outline the standardized experimental protocols for measuring the melting point and solubility of compounds such as Boc-2-methoxy-L-phenylalanine.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this measurement.

Protocol:

-

Sample Preparation: A small amount of dry, crystalline Boc-2-methoxy-L-phenylalanine is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Protocol:

-

Sample Preparation: An excess amount of Boc-2-methoxy-L-phenylalanine is added to a known volume of the selected solvent (e.g., DMSO, methanol, water) in a sealed vial.

-

Equilibration: The vial is agitated in a constant temperature shaker bath for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Sample Collection: The suspension is allowed to settle, and a clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved Boc-2-methoxy-L-phenylalanine in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a calibrated standard curve.

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL or g/100mL.

Application in Peptide Synthesis: A Workflow Overview

Boc-2-methoxy-L-phenylalanine is an essential reagent in Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern drug discovery and development. The following diagram illustrates a typical workflow for the incorporation of a Boc-protected amino acid into a growing peptide chain.

This iterative process, involving the deprotection of the N-terminal Boc group, neutralization, coupling of the next Boc-protected amino acid, and thorough washing, allows for the efficient and controlled assembly of complex peptide sequences. The choice of solvents and reagents at each step is critical for maximizing yield and purity.

References

Spectral Analysis of Boc-2-methoxy-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for N-tert-butoxycarbonyl-2-methoxy-L-phenylalanine (Boc-2-methoxy-L-phenylalanine), a key building block in peptide synthesis and drug discovery. Due to the limited availability of directly published spectral data for this specific molecule, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds. Additionally, it outlines detailed experimental protocols for acquiring and interpreting such data.

Predicted Spectral Data

The following tables summarize the anticipated quantitative data for Boc-2-methoxy-L-phenylalanine. These predictions are derived from typical values observed for Boc-protected amino acids and phenylalanine derivatives.[1]

Table 1: Predicted ¹H NMR Spectral Data

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Boc (CH₃)₃ | ~1.40 | Singlet | 9H | Characteristic singlet for the Boc protecting group.[1][2] |

| α-CH | ~4.4 - 4.6 | Multiplet | 1H | Deshielded due to the adjacent amino and carbonyl groups.[1] |

| β-CH₂ | ~2.9 - 3.2 | Multiplet | 2H | Diastereotopic protons, may appear as a complex multiplet. |

| Methoxy (B1213986) (OCH₃) | ~3.80 | Singlet | 3H | Typical chemical shift for an aryl methoxy group. |

| Aromatic C-H | ~6.8 - 7.3 | Multiplet | 4H | Complex pattern due to ortho, meta, and para protons on the phenyl ring. |

| Amide N-H | ~5.0 - 5.5 | Doublet | 1H | Chemical shift can be solvent and concentration-dependent. |

| Carboxyl O-H | ~10 - 12 | Broad Singlet | 1H | Often not observed or appears as a very broad signal.[1] |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

| Assignment | Predicted Chemical Shift (ppm) | Notes |

| Boc C(CH₃)₃ | ~28.3 | Characteristic signal for the methyl carbons of the Boc group.[3] |

| Boc C (CH₃)₃ | ~80.0 | Quaternary carbon of the Boc group.[3] |

| β-CH₂ | ~37 - 39 | |

| α-CH | ~53 - 55 | |

| Methoxy (OCH₃) | ~55 - 56 | |

| Aromatic C | ~110 - 130 | Multiple signals expected in the aromatic region. |

| Aromatic C-O | ~155 - 158 | Carbon attached to the methoxy group. |

| Boc C=O | ~155.5 | Carbonyl of the carbamate.[3] |

| Carboxyl C=O | ~173 - 176 | Carboxylic acid carbonyl.[3] |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z | Notes |

| [M+H]⁺ | 296.15 | Protonated molecular ion. |

| [M+Na]⁺ | 318.13 | Sodiated adduct, commonly observed. |

| [M-Boc+H]⁺ | 196.09 | Loss of the Boc group (100 Da), a common fragmentation. |

| [M-H]⁻ | 294.14 | Deprotonated molecular ion in negative ion mode. |

M (Molecular Weight): 295.33 g/mol .[4] Ionization technique: Electrospray Ionization (ESI).

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for Boc-protected amino acids.[1]

1. Sample Preparation:

-

Dissolve 5-10 mg of Boc-2-methoxy-L-phenylalanine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1][2] The choice of solvent is critical; for observing exchangeable protons like the amide and carboxyl protons, aprotic solvents such as DMSO-d₆ are preferred.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift calibration (0 ppm).[1]

-

Transfer the solution to a clean, dry NMR tube.[2]

-

Ensure the solution is homogeneous by gently vortexing or inverting the tube several times.[2]

2. NMR Data Acquisition:

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

For ¹H NMR, a typical experiment involves 16-64 scans.[2]

-

For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

3. Data Analysis:

-

Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.[2]

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values, comparing them to known values for similar structures.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the compound.

1. Sample Preparation:

-

Prepare a dilute solution of Boc-2-methoxy-L-phenylalanine (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

2. Mass Spectrometry Analysis:

-

Utilize an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules like amino acid derivatives.[5]

-

Acquire spectra in both positive and negative ion modes to observe both protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

-

To study fragmentation patterns, perform tandem mass spectrometry (MS/MS) experiments. This involves isolating the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID). A common fragmentation to observe is the loss of the Boc group.[5]

3. Data Analysis:

-

Analyze the resulting mass spectra to identify the molecular ion peaks and any significant fragment ions.

-

Compare the observed m/z values with the theoretically calculated values to confirm the identity of the compound.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel Boc-protected amino acid like Boc-2-methoxy-L-phenylalanine.

References

A Technical Guide to the Synthesis of Boc-2-methoxy-L-phenylalanine and Other Unnatural Amino Acids

Affiliation: Google Research

Abstract

Unnatural amino acids (UAAs) are pivotal in modern drug discovery, peptide engineering, and materials science, offering modified properties such as enhanced stability, novel functionalities, and constrained conformations.[][2] This technical guide provides an in-depth overview of the synthetic methodologies for producing UAAs, with a specific focus on the preparation of Boc-2-methoxy-L-phenylalanine, a valuable building block in pharmaceutical research. The guide details prominent synthetic strategies, including asymmetric phase-transfer catalysis and enzymatic synthesis, and provides comprehensive experimental protocols. Quantitative data is presented in tabular format for clarity, and key workflows are visualized using diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction to Unnatural Amino Acids

Unnatural amino acids (UAAs) are amino acids not found among the 20 common proteinogenic amino acids.[] They are synthesized chemically or through specialized biotechnological methods and differ from their natural counterparts in their side chains, backbones, or functional groups.[] The incorporation of UAAs into peptides or small molecule drugs can confer resistance to enzymatic degradation, improve receptor affinity and selectivity, and introduce novel chemical handles for further modification.[2][]

The synthesis of UAAs can be broadly categorized into two main approaches: chemical synthesis and biosynthesis.[][4] Chemical methods offer great diversity and include diastereoselective, enantioselective, and asymmetric catalytic syntheses.[4] Biosynthetic routes, often employing engineered microorganisms or purified enzymes, are gaining traction due to their high stereoselectivity and environmentally benign reaction conditions.[][5]

This guide focuses on the synthesis of a specific UAA, Boc-2-methoxy-L-phenylalanine . The synthetic strategy is dissected into two core stages:

-

Asymmetric synthesis of the 2-methoxy-L-phenylalanine core.

-

N-terminal protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Core Synthesis of 2-methoxy-L-phenylalanine

The enantioselective synthesis of the amino acid core is the most critical step. Two powerful and widely used methods are asymmetric alkylation via phase-transfer catalysis and enzymatic hydroamination.

Asymmetric α-Alkylation using a Phase-Transfer Catalyst

Asymmetric phase-transfer catalysis is a robust method for synthesizing chiral α-amino acids from simple precursors.[6] The strategy involves the alkylation of a glycine (B1666218) Schiff base with a suitable electrophile, where a chiral phase-transfer catalyst (PTC) controls the stereochemical outcome.[6] For the synthesis of 2-methoxy-L-phenylalanine, the electrophile is 2-methoxybenzyl bromide.

The general workflow for this process is outlined below.

References

In-Depth Technical Guide on the Biological Activity of Boc-Protected Phenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis, enabling the creation of complex and novel peptide structures. When applied to phenylalanine, a versatile amino acid with an aromatic side chain, the resulting Boc-protected phenylalanine derivatives exhibit a wide spectrum of biological activities. These activities range from antimicrobial and anticancer to antiviral and enzyme inhibition, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of various Boc-protected phenylalanine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction

Phenylalanine, an essential amino acid, is a fundamental building block of proteins and peptides. Its phenyl group allows for various chemical modifications, leading to a diverse array of derivatives with unique biological properties. The introduction of a Boc protecting group to the amine functionality of phenylalanine enhances its utility in peptide synthesis and often contributes to the biological activity of the resulting molecules. This guide will delve into the significant biological activities reported for Boc-protected phenylalanine derivatives, with a focus on their potential as therapeutic agents.

Synthesis of Boc-Protected Phenylalanine Derivatives

The synthesis of Boc-protected phenylalanine derivatives, particularly dipeptides, is commonly achieved through solution-phase peptide coupling methods.

Experimental Protocol: Synthesis of Boc-Phe-X-OMe (where X is another amino acid)

This protocol outlines the general procedure for synthesizing a Boc-protected dipeptide methyl ester.

Materials:

-

Boc-L-phenylalanine

-

Amino acid methyl ester hydrochloride (e.g., Proline-OMe·HCl)

-

N-methylmorpholine (NMM)

-

Dicyclohexylcarbodiimide (DCC)

-

Chloroform (CHCl3)

-

5% Sodium Bicarbonate (NaHCO3) solution

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Trifluoroacetic acid (TFA) (for Boc deprotection, if needed)

-

Diethyl ether

Procedure:

-

Dissolve the amino acid methyl ester hydrochloride (0.01 mol) in CHCl3 (20 mL).

-

Cool the solution to 0°C and add NMM (2.23 mL, 0.021 mol). Stir the reaction mixture for 15 minutes.[1]

-

In a separate flask, dissolve Boc-L-phenylalanine (0.01 mol) in CHCl3 (20 mL).

-

Add the Boc-L-phenylalanine solution and DCC (2.1 g, 0.01 mol) to the reaction mixture with continuous stirring.[1]

-

Allow the reaction to proceed for 24 hours at room temperature.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the residue with CHCl3 (30 mL) and combine the filtrate.

-

Wash the filtrate sequentially with 5% NaHCO3 solution and saturated NaCl solution.

-

Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under vacuum to obtain the crude product.[1]

-

The crude product can be purified by recrystallization or column chromatography.

For Boc Deprotection (if required):

-

Dissolve the Boc-protected dipeptide in dichloromethane (B109758) (DCM).

-

Add Trifluoroacetic acid (TFA) and stir for 1 hour at room temperature.

-

Evaporate the solvent under reduced pressure.

-

Triturate the oily residue with diethyl ether to obtain the solid deprotected dipeptide.

Below is a workflow diagram for the synthesis of Boc-protected dipeptides.

Biological Activities of Boc-Protected Phenylalanine Derivatives

Boc-protected phenylalanine derivatives have demonstrated a remarkable range of biological activities, which are summarized in the following sections.

Antimicrobial Activity

Several studies have highlighted the potential of Boc-protected phenylalanine derivatives as broad-spectrum antibacterial and antifungal agents. The mechanism of action for many of these compounds involves the disruption of the bacterial cell membrane.

Quantitative Data on Antimicrobial Activity

| Compound | Organism | MIC (µg/mL) | Zone of Inhibition (mm) at 1000 ppm | Reference |

| Boc-Phe-Trp-OMe | E. coli | 230-400 (MIC90) | - | [2] |

| S. aureus | 230-400 (MIC90) | - | [2] | |

| P. aeruginosa | 230-400 (MIC90) | - | [2] | |

| Boc-Trp-Trp-OMe | E. coli | 230-400 (MIC90) | - | [2] |

| S. aureus | 230-400 (MIC90) | - | [2] | |

| P. aeruginosa | 230-400 (MIC90) | - | [2] | |

| Boc-Phe-Pro-OMe | Aspergillus fumigatus | - | 11 | [3] |

| E. coli | - | 8 | [3] | |

| Salmonella typhimurium | - | 10 | [3] | |

| Boc-Phe-Tyr-OMe | Penicillium chrysogenum | - | 8 | [3] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

96-well microtiter plates

-

Boc-protected phenylalanine derivatives

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Prepare serial dilutions of the Boc-protected phenylalanine derivatives in the growth medium in a 96-well microtiter plate.

-

Add the bacterial inoculum to each well. The final volume in each well is typically 200 µL.

-

Include positive (bacteria with no compound) and negative (medium only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, which can be assessed by measuring the optical density (OD) at 600 nm.[1]

Anticancer Activity

Boc-protected phenylalanine derivatives have also been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.

Quantitative Data on Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| Dipeptide 12 (containing β-PAD) | Proteasome | 1 | [4] |

| Tripeptide 13 (containing β-PAD) | Proteasome | 1 | [4] |

| Compound 14 (containing β-PAD) | Proteasome | 9 (nM) | [4] |

| Compound 15 (containing β-PAD) | Proteasome | 1 (nM) | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Culture medium

-

96-well plates

-

Boc-protected phenylalanine derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Boc-protected phenylalanine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

-

Carefully remove the MTT solution and add 100-150 µL of the solubilization solvent to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antiviral Activity

Recent studies have explored the potential of Boc-protected phenylalanine derivatives as antiviral agents, particularly against HIV.

Quantitative Data on Anti-HIV Activity

| Compound | Virus | EC50 (µM) | CC50 (µM) | Reference |

| II-13c | HIV-1 | 5.14 | > 9.51 | [5] |

| V-25i | HIV-1 | 2.57 | > 8.55 | [5] |

| I-19 | HIV-1 | 2.53 | 107.61 | [6] |

| I-14 | HIV-2 | 2.30 | > 189.32 | [6] |

| 13m | HIV-1 | 4.33 | > 57.74 | [7] |

Mechanism of Action: Signaling Pathways

The biological activities of Boc-protected phenylalanine derivatives are mediated through their interaction with various cellular signaling pathways.

Apoptosis Pathway

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of cysteine proteases that execute the apoptotic process. There is evidence to suggest that some phenylalanine derivatives can induce apoptosis through the activation of caspase-3.[8][9]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Some anti-inflammatory compounds act by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation. Polymeric nanoparticles derived from N-acryloyl-L-phenylalanine have been shown to reduce inflammation by potentially interacting with NF-κB.[10]

Applications in Drug Delivery

The self-assembly properties of certain Boc-protected phenylalanine derivatives make them attractive candidates for the development of nanoparticle-based drug delivery systems. These biomaterials can form nanostructures such as nanotubes, nanospheres, and nanowires, which can encapsulate therapeutic agents. Phenylalanine nanotubes have been shown to have a high drug loading efficiency and exhibit pH-responsive drug release, making them suitable for oral drug delivery.[11][12] Polymeric nanoparticles synthesized from N-acryloyl-L-phenylalanine methyl ester have also been explored for the treatment of systemic inflammation.[10]

Conclusion

Boc-protected phenylalanine derivatives represent a versatile class of compounds with a broad range of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and antiviral agents, coupled with their potential for use in drug delivery systems, underscores their significance in medicinal chemistry and drug development. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of novel and effective therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate further investigation and innovation in this promising area of research.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Discovery of Phenylalanine Derivatives as Potent HIV-1 Capsid Inhibitors from Click Chemistry-based Compound Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Chemistry of the Boc Protecting Group: A Technical Guide for Researchers

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals.[1] Its widespread adoption is a testament to its unique combination of stability under a variety of reaction conditions and its facile, selective removal under mild acidic conditions.[1] This technical guide provides an in-depth exploration of the core principles of Boc protecting group chemistry, complete with detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in its effective application.

Core Principles: Protection and Deprotection

The strategic use of the Boc group revolves around a three-step cycle: the introduction of the protecting group (protection), the performance of desired chemical transformations on other parts of the molecule, and the subsequent removal of the Boc group (deprotection).

The Mechanism of Boc Protection

The most common method for the introduction of the Boc group is through the reaction of a primary or secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often referred to as Boc anhydride.[2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride, leading to a tetrahedral intermediate.[1][3] This intermediate then collapses, expelling a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts carbon dioxide and tert-butanol.[1][3] While the reaction can proceed without a base, bases such as triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP) are often employed to accelerate the reaction and neutralize the generated acid.[2][4]

References

Overview of C-H activation methodology for amino acid synthesis

An In-depth Technical Guide to C-H Activation Methodology for Amino Acid Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of non-proteinogenic or "unnatural" amino acids (UAAs) is a cornerstone of modern drug discovery, peptide science, and chemical biology.[1][2] UAAs are critical for enhancing the pharmacological properties of peptide-based therapeutics, introducing conformational constraints, and serving as versatile chiral building blocks.[3][4] Traditional synthetic methods often require multi-step sequences and pre-functionalized starting materials.[5] In contrast, the direct functionalization of carbon-hydrogen (C-H) bonds on amino acid precursors has emerged as a powerful, atom-economical, and step-efficient strategy for synthesizing diverse and complex UAAs.[1][6] This guide provides a comprehensive technical overview of the primary methodologies in this field, focusing on transition metal-catalyzed, photoredox, and radical-mediated approaches. It includes detailed experimental protocols, tabulated quantitative data for key transformations, and diagrams illustrating core mechanistic concepts and workflows.

Core Concepts: The Challenge and Logic of C-H Activation

The foundational challenge in C-H activation is overcoming the kinetic inertness of C-H bonds while precisely controlling selectivity (regio-, chemo-, and stereo-). In the context of amino acids, this means targeting a specific C-H bond on the side chain (e.g., at the β, γ, or δ position) without affecting other potentially reactive sites. The predominant strategy to achieve this control is through the use of directing groups (DGs).[6][7]

A directing group is a functional moiety, often installed on the N- or C-terminus of the amino acid, that coordinates to a metal catalyst.[8] This coordination event brings the catalyst into close proximity to a specific C-H bond, facilitating its selective cleavage through a cyclometalated intermediate.[9] Bidentate directing groups, which form stable five- or six-membered metallacycles, are particularly effective and have become a mainstay of the field.[7]

Caption: Directing group coordinates a metal catalyst, enabling selective C-H cleavage.

Palladium-Catalyzed Methodologies: The Workhorse

Palladium catalysis is the most extensively developed platform for C-H functionalization of amino acids, enabling a wide array of transformations at unactivated sp³ C-H bonds.[8][10] The reactions typically proceed through a Pd(II)/Pd(IV) catalytic cycle.[3]

Key Directing Groups for Palladium Catalysis

-

8-Aminoquinoline (AQ): Typically linked to the C-terminus, the AQ group is highly effective for directing functionalization at the β-position of amino acids.[1][8]

-

Picolinamide (PA): Attached to the N-terminus, the PA group generally directs functionalization at more distal γ and δ positions.[1][8]

-

Transient Directing Groups: An emerging strategy involves the in-situ, reversible formation of a directing group from a catalytic amount of an amino acid (like glycine), which coordinates to the substrate (e.g., a ketone) and the metal catalyst, thus avoiding separate protection/deprotection steps.[11][12]

References

- 1. html.rhhz.net [html.rhhz.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. Recent Advances on Amino Acid Modifications via C-H Functionalization and Decarboxylative Functionalization Strategies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mono-N-protected amino acids - Wikipedia [en.wikipedia.org]

- 10. Site-selective and diastereoselective functionalization of α-amino acid and peptide derivatives via palladium-catalyzed sp3 C–H activation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Functionalization of C(sp3)–H Bonds Using a Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01587C [pubs.rsc.org]

The Invisible Shield: A Technical Guide to the Antimicrobial Properties of Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance has necessitated the exploration of novel therapeutic agents that sidestep conventional resistance mechanisms. Among the promising candidates are protected amino acids, which have demonstrated significant antimicrobial activity against a broad spectrum of pathogens. By modifying natural amino acids with protecting groups, researchers have unlocked new avenues for creating potent, selective, and stable antimicrobial agents. These modifications, often involving N-acylation or the addition of protecting groups like fluorenylmethyloxycarbonyl (Fmoc), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz), enhance the amphipathic nature of the amino acids, facilitating their interaction with and disruption of microbial membranes. This guide provides an in-depth technical overview of the antimicrobial properties of protected amino acids, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of protected amino acids is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death[1][2]. A summary of reported MIC values for various protected amino acids against a range of bacterial and fungal strains is presented below.

N-Acylated Amino Acids

N-acylation, particularly with fatty acid chains, significantly enhances the antimicrobial properties of amino acids. The length of the acyl chain and the nature of the amino acid headgroup are critical determinants of activity[3].

| N-Acyl Amino Acid Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| N-Palmitoyl-Glycine | Staphylococcus aureus | 16 | [4] |

| N-Palmitoyl-Alanine | Staphylococcus aureus | 8 | [4] |

| N-Palmitoyl-Valine | Staphylococcus aureus | 4 | [4] |

| N-Palmitoyl-Leucine | Staphylococcus aureus | 2 | [4] |

| N-Palmitoyl-Isoleucine | Staphylococcus aureus | 2 | [4] |

| N-Myristoyl-Glycine | Bacillus subtilis | 32 | [4] |

| N-Lauroyl-Arginine Ethyl Ester | Escherichia coli | 12.5 | [5] |

| Nα-Cocoyl-L-Arginine Ethyl Ester | Streptococcus mutans | 2 | [5] |

Boc-, Cbz-, and Fmoc-Protected Amino Acids and Dipeptides

Protecting groups traditionally used in peptide synthesis have been shown to confer antimicrobial activity to single amino acids and short peptides. These groups often enhance hydrophobicity and promote self-assembly, which can be crucial for their mechanism of action[6].

| Protected Amino Acid/Dipeptide | Target Microorganism | MIC (µg/mL) | Reference |

| Boc-Phe-Trp-OMe | Staphylococcus aureus | 230 | [7] |

| Boc-Trp-Trp-OMe | Escherichia coli | 400 | [7] |

| Fmoc-Proline | Staphylococcus aureus | >125 (synergistic with chloramphenicol) | [6] |

| Fmoc-Threonine | Escherichia coli | >125 (synergistic with chloramphenicol) | [6] |

| Cbz-Leucine | Bacillus subtilis | 50 | [8] |

| Cbz-Phenylalanine | Candida albicans | 100 | [8] |

Experimental Protocols

Standardized and reproducible methodologies are crucial for the evaluation of antimicrobial agents. The following section details the core experimental protocols for determining the antimicrobial activity of protected amino acids.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent and is recommended by the Clinical and Laboratory Standards Institute (CLSI)[9][10][11].

Principle: A standardized suspension of a test microorganism is exposed to serial dilutions of the protected amino acid in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits visible growth after a defined incubation period[8].

Procedure:

-

Preparation of Antimicrobial Agent Stock Solution: Dissolve the protected amino acid in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO] or ethanol) to create a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Inoculation: Add the standardized bacterial suspension to each well containing the serially diluted antimicrobial agent.

-

Controls: Include a positive control (bacteria in broth without the antimicrobial agent) and a negative control (broth only) on each plate.

-

Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step to the MIC assay to assess whether an antimicrobial agent is bactericidal or bacteriostatic[1][2][5].

Principle: Aliquots from the wells of the MIC plate that show no visible growth are sub-cultured onto an agar (B569324) medium without the antimicrobial agent. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum[12].

Procedure:

-

Selection of Wells: Following MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that show no visible growth.

-

Sub-culturing: Using a calibrated loop or pipette, withdraw a defined volume (e.g., 10-100 µL) from each selected well and spread it onto a fresh Mueller-Hinton Agar (MHA) plate.

-

Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

-

Colony Counting: After incubation, count the number of colonies on each plate.

-

MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a kill of ≥99.9% of the initial inoculum.

Membrane Permeabilization Assays

These assays are crucial for investigating the membrane-disrupting mechanism of action of many protected amino acids.

Principle: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is hydrophobic and fluoresces weakly in an aqueous environment but strongly when it enters the hydrophobic interior of a damaged bacterial outer membrane.

Procedure:

-

Bacterial Suspension: Prepare a suspension of Gram-negative bacteria in a suitable buffer (e.g., HEPES).

-

NPN Addition: Add NPN to the bacterial suspension.

-

Antimicrobial Addition: Add the protected amino acid at various concentrations.

-

Fluorescence Measurement: Immediately measure the increase in fluorescence intensity using a fluorometer. A rapid increase in fluorescence indicates outer membrane permeabilization[4][13].

Principle: Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells. When the inner membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.

Procedure:

-

Bacterial Suspension: Prepare a bacterial suspension in a suitable buffer.

-

PI Addition: Add PI to the bacterial suspension.

-

Antimicrobial Addition: Introduce the protected amino acid at different concentrations.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time. A time-dependent increase in fluorescence signifies inner membrane damage[4][13].

Mechanisms of Action and Signaling Pathways

The primary mechanism of action for many antimicrobial protected amino acids is the disruption of the bacterial cell membrane's integrity. This is largely attributed to their amphipathic nature, which allows them to insert into and destabilize the lipid bilayer[14].

Membrane Disruption

The positively charged head group of some protected amino acids, such as those derived from arginine or lysine, interacts electrostatically with the negatively charged components of the bacterial membrane, like lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The hydrophobic tail (e.g., the acyl chain or the protecting group) then inserts into the hydrophobic core of the membrane. This insertion leads to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell death.

Caption: Mechanism of membrane disruption by protected amino acids.

Intracellular Targets

While membrane disruption is a primary mechanism, some protected amino acids or their parent molecules (antimicrobial peptides) can translocate across the membrane and interact with intracellular targets[15][16][17][18]. Potential intracellular mechanisms include:

-

Inhibition of Nucleic Acid Synthesis: Binding to DNA or RNA and interfering with replication or transcription.

-

Inhibition of Protein Synthesis: Interacting with ribosomes and halting translation.

-

Enzyme Inhibition: Disrupting the function of essential metabolic enzymes.

Caption: Potential intracellular targets of protected amino acids.

In Vivo Efficacy